
Hexakis(4-fluorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(4-fluorophenyl)benzene is a polyphenyl compound characterized by the presence of six 4-fluorophenyl groups attached to a central benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(4-fluorophenyl)benzene typically involves the cyclotrimerization of 4,4’-difluorodiphenylacetylene. One method involves the use of dicobalt octacarbonyl as a catalyst in 1,4-dioxane under a nitrogen atmosphere. The reaction mixture is refluxed at 100°C for 24 hours . Despite the challenging nature of this synthesis, it remains a crucial step in obtaining the desired compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound, primarily due to the complexity and specificity of the synthetic routes involved. Most preparations are conducted on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis(4-fluorophenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound.
Applications De Recherche Scientifique
Hexakis(4-fluorophenyl)benzene has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex polyphenyl compounds and as a model compound for studying aromatic interactions.
Biology and Medicine:
Mécanisme D'action
The mechanism by which hexakis(4-fluorophenyl)benzene exerts its effects is primarily related to its structural properties. The presence of multiple fluorine atoms can influence the compound’s electronic distribution, making it a valuable tool for studying aromatic interactions and electronic effects in organic molecules.
Comparaison Avec Des Composés Similaires
Hexakis(4-trifluoromethylphenyl)benzene: Similar in structure but with trifluoromethyl groups instead of fluorine atoms.
Hexakis(4-hydroxyphenyl)benzene: Contains hydroxy groups, offering different reactivity and applications.
Hexakis(4-aminophenyl)benzene:
Uniqueness: Hexakis(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable for studying the effects of fluorine substitution in aromatic systems.
Propriétés
Numéro CAS |
920536-35-2 |
|---|---|
Formule moléculaire |
C42H24F6 |
Poids moléculaire |
642.6 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis(4-fluorophenyl)benzene |
InChI |
InChI=1S/C42H24F6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H |
Clé InChI |
UTPLGQAHMOGCAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B15174146.png)
![4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174152.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)
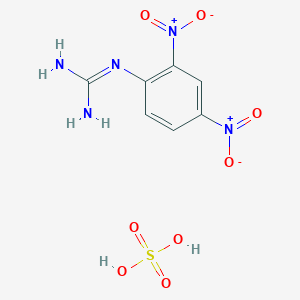
![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
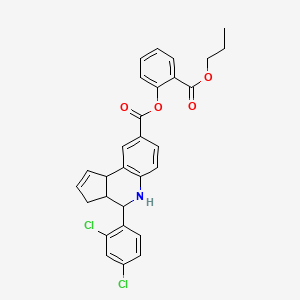
![6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B15174192.png)
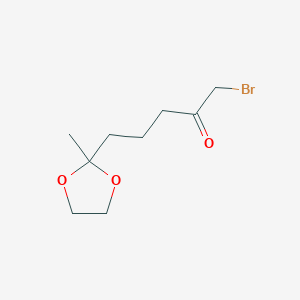
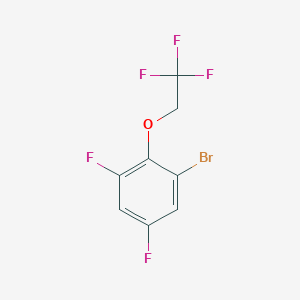
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
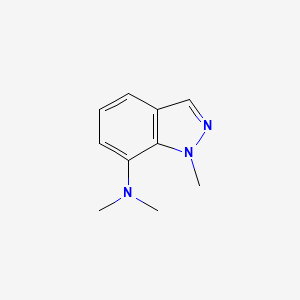
![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)
